Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and cyclohexylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(4-chlorophenyl)cyclohexyl)ethanone
- 4’-Cyclohexylacetophenone
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91307-05-0 |
---|---|
Molekularformel |
C30H28ClNO |
Molekulargewicht |
454.0 g/mol |
IUPAC-Name |
1-[4-[2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C30H28ClNO/c1-21(33)22-13-17-28(18-14-22)32-29(19-20-30(32)26-11-15-27(31)16-12-26)25-9-7-24(8-10-25)23-5-3-2-4-6-23/h7-20,23H,2-6H2,1H3 |
InChI-Schlüssel |
VKBHAEUCNOLMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.